molecular formula C15H17NO B1628107 3-(4-Isopropyl-phenoxy)-phenylamine CAS No. 887579-72-8

3-(4-Isopropyl-phenoxy)-phenylamine

Cat. No.: B1628107
CAS No.: 887579-72-8
M. Wt: 227.3 g/mol
InChI Key: RLEVVSQFSPHWBN-UHFFFAOYSA-N
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Description

3-(4-Isopropyl-phenoxy)-phenylamine is a substituted phenylamine derivative characterized by a phenoxy group attached to the phenylamine core at the 3-position, with a 4-isopropyl substituent on the phenoxy ring.

Properties

CAS No.

887579-72-8

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

3-(4-propan-2-ylphenoxy)aniline

InChI

InChI=1S/C15H17NO/c1-11(2)12-6-8-14(9-7-12)17-15-5-3-4-13(16)10-15/h3-11H,16H2,1-2H3

InChI Key

RLEVVSQFSPHWBN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 3-(Tetrahydro-2-furanylmethoxy)phenylamine (): Features a methoxy group linked to a tetrahydrofuran ring.
  • Disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine, ): Methyl groups increase steric bulk and electron density, similar to the isopropyl group but with reduced hydrophobicity.

Table 1: Structural and Electronic Comparison

Compound Substituent(s) Electron Effect LogP* (Predicted)
3-(4-Isopropyl-phenoxy)-phenylamine 4-Isopropyl-phenoxy Electron-donating ~3.5
3-(Tetrahydrofuran-methoxy)phenylamine Tetrahydrofuran-methoxy Moderate electron-donating ~2.8
[3-(4-Fluorophenoxy)propyl]methylamine 4-Fluorophenoxy Electron-withdrawing ~2.2
(3,4-Dimethyl)phenylamine 3,4-Dimethyl Strong electron-donating ~3.0

*LogP values estimated using fragment-based methods.

Physicochemical Properties
  • Thermal Stability: highlights that triphenylamine-based azomethines exhibit high thermal stability (decomposition >300°C). While this compound lacks direct data, its aromatic ether linkage and bulky substituent likely confer comparable stability .
  • Solubility : The isopropyl group increases hydrophobicity relative to polar analogues like 3-(tetrahydrofuran-methoxy)phenylamine (). This may limit aqueous solubility but enhance membrane permeability in biological systems .
  • Adhesion and Coating Stability: demonstrates that phenylamines without carboxyl groups form stable coatings. The isopropyl-phenoxy variant, lacking acidic protons, may exhibit similar stability in material science applications .

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